Physicochemical Property Optimization: Chloro vs. Bromo Analog
Compared to its closest commercially available analog, the 3-bromophenyl derivative (CAS 1311870-36-6), the target 3-chlorophenyl compound offers a lower molecular weight and reduced lipophilicity. These are critical parameters for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds in drug discovery [1].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 292.78 g/mol |
| Comparator Or Baseline | 2-(3-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide (CAS 1311870-36-6, MW: 337.24 g/mol) |
| Quantified Difference | The target compound has a 44.46 g/mol lower molecular weight, which is predictive of lower lipophilicity (cLogP) and potentially enhanced aqueous solubility. |
| Conditions | In silico prediction based on molecular formula (C14H13ClN2OS vs. C14H13BrN2OS). |
Why This Matters
A lower molecular weight and reduced lipophilicity are generally associated with improved oral bioavailability and a lower risk of attrition due to poor pharmacokinetic properties, making this a preferred choice for lead optimization.
- [1] PubChem. Compound Summaries for CAS 1311684-23-7 and CAS 1311870-36-6. Accessed 2026. View Source
